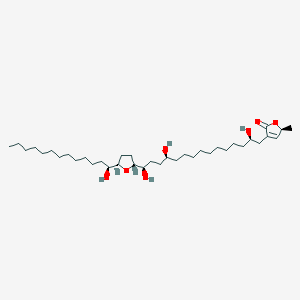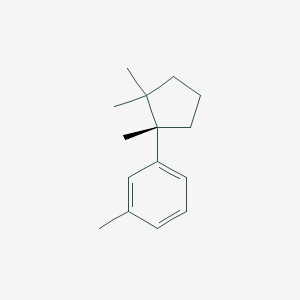
Herbertene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbertene is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Herbertene, a sesquiterpene, has been the subject of research focusing on its synthesis. Gupta et al. (2000) achieved the total syntheses of herbertane sesquiterpenes like herbertene using copper-catalysed conjugate addition of Grignard reagents to unsaturated compounds and α,α-dimethylation of primary esters as key reactions (Gupta et al., 2000).
- Poon et al. (1998) developed a general protocol for converting a tetrasubstituted alkene to a highly methylated hydrocarbon, tested with a concise synthesis of herbertene (Poon et al., 1998).
- The formal synthesis of racemic herbertene was achieved through Gold(I)-Catalyzed Cyclization, as demonstrated by Jeong et al. (2013) (Jeong et al., 2013).
Natural Occurrence and Isolation
- Research by Buchanan et al. (1996) on liverworts Herbertus aduncus and H. borealis led to the isolation of new herbetane sesquiterpenoids along with herbertene (Buchanan et al., 1996).
- In a study by Feld et al. (2003), herbertane sesquiterpenoids like herbertene were isolated from the liverwort Tylimanthus renifolius, highlighting the natural sources of herbertene (Feld et al., 2003).
Advanced Synthesis Techniques
- Takano et al. (1992) achieved enantiocontrolled syntheses of herbertene, showcasing advanced techniques in the synthesis of complex sesquiterpenes (Takano et al., 1992).
- Srikrishna and colleagues (2008) conducted the first total synthesis of herbertenones A and B, expanding the understanding of herbertane sesquiterpenoids (Srikrishna et al., 2008).
Propiedades
Nombre del producto |
Herbertene |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene |
InChI |
InChI=1S/C15H22/c1-12-7-5-8-13(11-12)15(4)10-6-9-14(15,2)3/h5,7-8,11H,6,9-10H2,1-4H3/t15-/m1/s1 |
Clave InChI |
BBZBREYBGRYINI-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@]2(CCCC2(C)C)C |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCCC2(C)C)C |
Sinónimos |
herbertene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



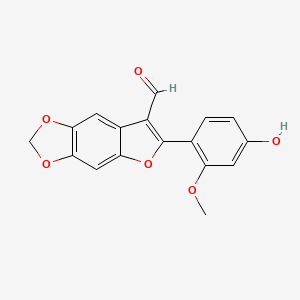
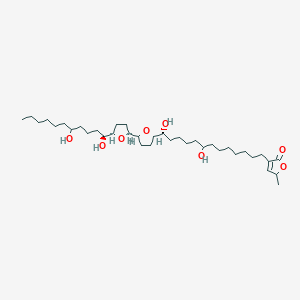
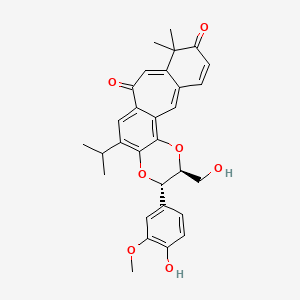
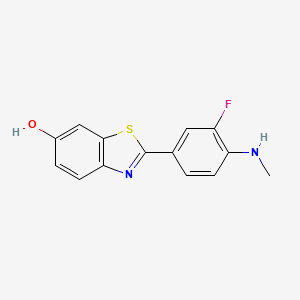
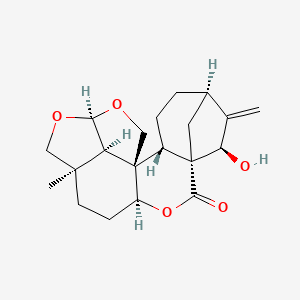
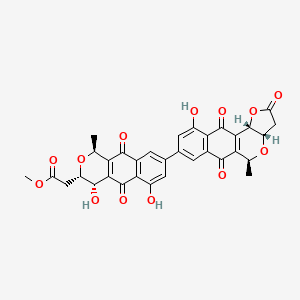
![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
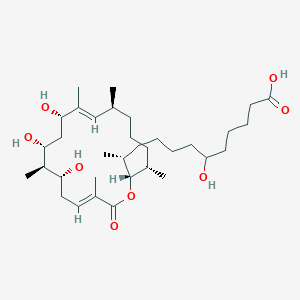
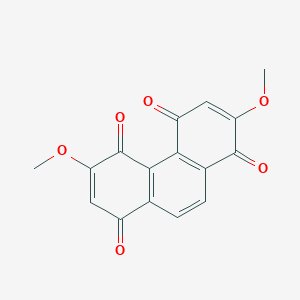
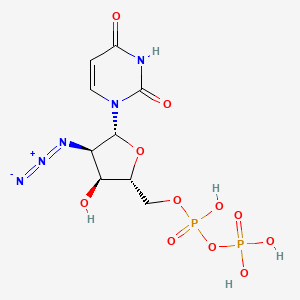
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(Z,1R)-1,6,7-trihydroxyhexadec-10-enyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1248483.png)
![[(8R,9S,10R,13S,14S,17R)-6-[(dimethylamino)methyl]-3-ethoxy-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1248484.png)
![Phenol, 4-[bis(2-iodoethyl)amino]-](/img/structure/B1248487.png)
